![molecular formula C15H25BrN4O2 B10976559 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[1-(morpholin-4-yl)propan-2-yl]propanamide](/img/structure/B10976559.png)
3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[1-(morpholin-4-yl)propan-2-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(1-METHYL-2-MORPHOLINOETHYL)PROPANAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(1-METHYL-2-MORPHOLINOETHYL)PROPANAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Amidation: The brominated pyrazole is reacted with an amine, such as 1-methyl-2-morpholinoethylamine, to form the final amide product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring.
Reduction: Reduction reactions could target the bromine atom, potentially replacing it with a hydrogen atom.
Substitution: The bromine atom on the pyrazole ring is a reactive site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its reactive sites allow for further functionalization, making it valuable in organic synthesis.
Biology
Biologically, pyrazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory drugs. This compound could be investigated for similar activities.
Medicine
In medicine, the compound might be explored for its potential therapeutic effects. Pyrazole derivatives have been studied for their anticancer, antiviral, and analgesic properties.
Industry
Industrially, the compound could be used in the development of new materials, agrochemicals, or pharmaceuticals. Its unique structure might impart desirable properties to these products.
Mechanism of Action
The mechanism of action of 3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(1-METHYL-2-MORPHOLINOETHYL)PROPANAMIDE would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromo-1H-pyrazol-1-yl)propanamide
- 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide
- N-(1-Methyl-2-morpholinoethyl)propanamide
Uniqueness
What sets 3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(1-METHYL-2-MORPHOLINOETHYL)PROPANAMIDE apart is the combination of the brominated pyrazole ring and the morpholinoethyl group. This unique structure could confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C15H25BrN4O2 |
|---|---|
Molecular Weight |
373.29 g/mol |
IUPAC Name |
3-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-(1-morpholin-4-ylpropan-2-yl)propanamide |
InChI |
InChI=1S/C15H25BrN4O2/c1-11(10-19-6-8-22-9-7-19)17-14(21)4-5-20-13(3)15(16)12(2)18-20/h11H,4-10H2,1-3H3,(H,17,21) |
InChI Key |
XTGUXCJSCGDLNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCC(=O)NC(C)CN2CCOCC2)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



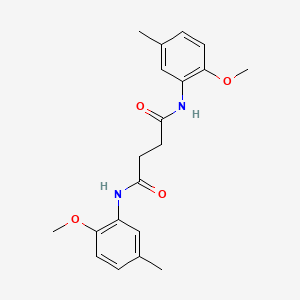
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B10976501.png)
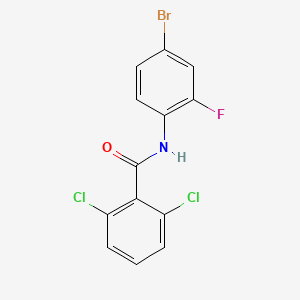
![Methyl 4-cyano-5-[({5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}carbonyl)amino]-3-methylthiophene-2-carboxylate](/img/structure/B10976517.png)
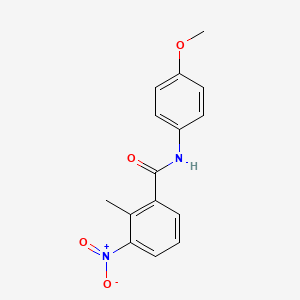
![3-(Cyclopropylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10976523.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(4-methylpiperidin-1-yl)propan-2-yl]acetamide](/img/structure/B10976528.png)
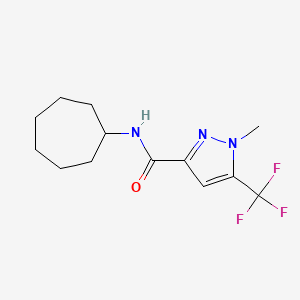
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-3,4-difluorobenzenesulfonamide](/img/structure/B10976533.png)
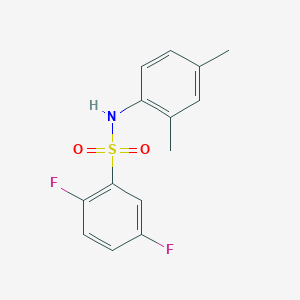
![1-[(2,4-dimethylphenyl)sulfonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B10976539.png)
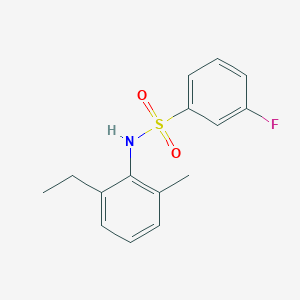
![2,4-dimethoxy-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B10976541.png)
